2-Phenoxy-1-phenylethanol
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Overview
Description
2-Phenoxy-1-phenylethanol is an organic compound with the molecular formula C14H14O2. It is characterized by the presence of a phenoxy group and a phenyl group attached to an ethanol backbone. This compound is often used as a model compound in lignin chemistry due to its structural similarity to the β-O-4 linkage found in lignin .
Mechanism of Action
Target of Action
The primary target of 2-Phenoxy-1-phenylethanol is the β-O-4 ether bond in lignin . Lignin is a complex organic polymer that forms key structural materials in the support tissues of vascular plants and some algae. The β-O-4 ether bond is the most abundant linkage within lignin .
Mode of Action
This compound interacts with its target through a process known as hydrogenolysis . This process involves the cleavage of the β-O-4 ether bond under certain reaction conditions . The cleavage of this bond is crucial in the depolymerization of lignin, which is a key step in the conversion of lignin into valuable phenolic compounds .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the hydrogenolysis of lignin . This process leads to the production of monophenols, which are valuable compounds in various industries . The hydrogenolysis of lignin is an efficient method for the production of carbon-neutral sustainable fuels and platform chemicals .
Pharmacokinetics
It is known that the compound has a molecular weight of 21426 and a boiling point of 3719±300°C These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
The result of the action of this compound is the cleavage of the β-O-4 ether bond in lignin, leading to the production of monophenols . This process is crucial in the depolymerization of lignin and the production of valuable phenolic compounds .
Biochemical Analysis
Biochemical Properties
The role of 2-Phenoxy-1-phenylethanol in biochemical reactions is primarily associated with the cleavage of the β-O-4 linkage in lignin . This process involves the interaction of this compound with various enzymes and proteins. For instance, it has been shown to interact with iridium and cobalt pincer complexes in the catalytic cleavage of the β-O-4 linkage .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit very weak cytotoxicity in mammalian cells . It does not induce the formation of reduced glutathione (GSH) and lipid peroxidation in rat hepatocytes . This suggests that this compound and its metabolites maintain a balance between the production of pro-oxidant agents and their respective antioxidant systems .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidative and selective cleavage to produce phenol and benzoate . This process differs from the mechanism involved in reductive β-etherase, which has been well studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving the hydrogenolysis of this compound, full conversion was achieved after 2 hours at a temperature of 60°C .
Metabolic Pathways
The metabolic pathways involving this compound are primarily associated with the cleavage of the β-O-4 linkage in lignin
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxy-1-phenylethanol can be synthesized through a two-step process:
Step 1: Synthesis of 2-Phenoxy-1-phenylethanone precursor. This involves the reaction of 2-bromoacetophenone with phenol in the presence of potassium carbonate (K2CO3) in acetone.
Step 2: Reduction of 2-Phenoxy-1-phenylethanone. The precursor is dissolved in methanol, and sodium borohydride is added portion-wise. The mixture is stirred at room temperature for 2 hours, followed by quenching with saturated aqueous ammonium chloride solution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce phenol, acetophenone, and methyl benzoate as major products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, particularly involving the phenoxy and phenyl groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol.
Major Products:
Scientific Research Applications
2-Phenoxy-1-phenylethanol has several applications in scientific research:
Comparison with Similar Compounds
2-Phenoxy-1-phenylethanol can be compared with other similar compounds such as:
Phenoxyethanol: Used as a preservative with antibacterial properties.
2-Phenoxy-1-phenylethanone: A precursor in the synthesis of this compound.
Phenylethanol: Known for its use in fragrances and as an intermediate in organic synthesis.
Properties
IUPAC Name |
2-phenoxy-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBICRJXEDSPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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